molecular formula C13H18N2 B13859447 2-methyl-1-prop-2-enyl-3,4-dihydro-1H-isoquinolin-7-amine

2-methyl-1-prop-2-enyl-3,4-dihydro-1H-isoquinolin-7-amine

Cat. No.: B13859447
M. Wt: 202.30 g/mol
InChI Key: WQDRWCFGOGHZEM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-methyl-1-prop-2-enyl-3,4-dihydro-1H-isoquinolin-7-amine is a complex organic compound that belongs to the class of isoquinoline derivatives Isoquinoline derivatives are known for their diverse biological activities and are often found in natural products and synthetic drugs

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-1-prop-2-enyl-3,4-dihydro-1H-isoquinolin-7-amine typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Isoquinoline Core: The isoquinoline core can be synthesized through the Pictet-Spengler reaction, where an aldehyde or ketone reacts with an amine in the presence of an acid catalyst.

    Introduction of the Prop-2-enyl Group: The prop-2-enyl group can be introduced via a Heck reaction, where an alkene reacts with an aryl halide in the presence of a palladium catalyst.

    Methylation: The final step involves the methylation of the isoquinoline derivative using methyl iodide in the presence of a base such as potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

2-methyl-1-prop-2-enyl-3,4-dihydro-1H-isoquinolin-7-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the compound into its reduced form.

    Substitution: Nucleophilic substitution reactions can occur at the amine group, where nucleophiles such as alkyl halides or acyl chlorides replace the hydrogen atom.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) in acidic or basic medium.

    Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) catalyst.

    Substitution: Alkyl halides (e.g., methyl iodide) or acyl chlorides (e.g., acetyl chloride) in the presence of a base (e.g., potassium carbonate).

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of reduced isoquinoline derivatives.

    Substitution: Formation of N-alkyl or N-acyl isoquinoline derivatives.

Scientific Research Applications

2-methyl-1-prop-2-enyl-3,4-dihydro-1H-isoquinolin-7-amine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and natural product analogs.

    Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases, such as cancer and infectious diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-methyl-1-prop-2-enyl-3,4-dihydro-1H-isoquinolin-7-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exerting anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1-methyl-3,4-dihydroisoquinoline: Similar structure but lacks the prop-2-enyl group.

    2-methyl-1,2,3,4-tetrahydroisoquinoline: Similar structure but fully saturated.

    7-amino-1,2,3,4-tetrahydroisoquinoline: Similar structure but fully saturated and lacks the prop-2-enyl group.

Uniqueness

2-methyl-1-prop-2-enyl-3,4-dihydro-1H-isoquinolin-7-amine is unique due to the presence of both the prop-2-enyl group and the amine group at specific positions on the isoquinoline core. This unique structure contributes to its distinct chemical reactivity and potential biological activities, setting it apart from other similar compounds.

Properties

Molecular Formula

C13H18N2

Molecular Weight

202.30 g/mol

IUPAC Name

2-methyl-1-prop-2-enyl-3,4-dihydro-1H-isoquinolin-7-amine

InChI

InChI=1S/C13H18N2/c1-3-4-13-12-9-11(14)6-5-10(12)7-8-15(13)2/h3,5-6,9,13H,1,4,7-8,14H2,2H3

InChI Key

WQDRWCFGOGHZEM-UHFFFAOYSA-N

Canonical SMILES

CN1CCC2=C(C1CC=C)C=C(C=C2)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.